Bienvenue dans la boutique en ligne BenchChem!

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(p-tolyl)benzamide

FABP4 inhibitor structure-activity relationship positional isomerism

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(p-tolyl)benzamide (CAS 863008-33-7) is a synthetic non-annulated thiophenylamide with molecular formula C20H21NO4S and molecular weight 371.5 g/mol. The compound belongs to a patent-disclosed class of fatty-acid binding protein 4 and 5 (FABP4/5) dual inhibitors developed by Hoffmann-La Roche, as described in US Patent 9,353,102 B2.

Molecular Formula C20H21NO4S
Molecular Weight 371.45
CAS No. 863008-33-7
Cat. No. B2875902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(p-tolyl)benzamide
CAS863008-33-7
Molecular FormulaC20H21NO4S
Molecular Weight371.45
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)C
InChIInChI=1S/C20H21NO4S/c1-3-25-19-7-5-4-6-18(19)20(22)21(16-10-8-15(2)9-11-16)17-12-13-26(23,24)14-17/h4-13,17H,3,14H2,1-2H3
InChIKeyKBBXHNVAXRGHOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

863008-33-7 | N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(p-tolyl)benzamide Procurement & Selection Guide


N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(p-tolyl)benzamide (CAS 863008-33-7) is a synthetic non-annulated thiophenylamide with molecular formula C20H21NO4S and molecular weight 371.5 g/mol . The compound belongs to a patent-disclosed class of fatty-acid binding protein 4 and 5 (FABP4/5) dual inhibitors developed by Hoffmann-La Roche, as described in US Patent 9,353,102 B2 [1]. Its core architecture features a 1,1-dioxido-2,3-dihydrothiophene sulfone ring linked via an amide nitrogen to a 2-ethoxybenzoyl moiety and a p-tolyl (4-methylphenyl) substituent. This substitution pattern distinguishes it from positional isomers and other in-class analogs, making accurate compound identity verification essential for procurement in FABP-targeted research programs.

863008-33-7 Substitution Risk: Why Structural Analogs Cannot Replace This Compound Without Validation


Substituting 863008-33-7 with a positional isomer or a compound sharing only the molecular formula (C20H21NO4S) carries high risk of target-switching. The 2-ethoxy substitution on the benzamide ring generates a distinct dihedral angle between the benzamide plane and the amide linkage, critically influencing binding pocket compatibility in FABP4 . A positional isomer with 4-ethoxy substitution (CAS 852438-34-7) presents a different electrostatic surface and hydrogen-bonding geometry . More critically, GSK2801 (CAS 1619994-68-1) shares the identical molecular formula but is a BAZ2A/B bromodomain inhibitor—not a FABP4/5 ligand—demonstrating that scaffold topology, not formula, dictates pharmacological target engagement [1]. Procurement without verifying the CAS number and structural identity therefore risks selecting a compound with entirely unrelated biological activity, invalidating experimental conclusions in FABP-focused research.

863008-33-7 Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


Positional Isomer Differentiation: 2-Ethoxy vs. 4-Ethoxy Substitution on the Benzamide Ring

The target compound (863008-33-7) bears the ethoxy group at the ortho (2-) position of the benzamide ring, whereas the positional isomer CAS 852438-34-7 bears it at the para (4-) position. In a crystallographically characterized related thiophenylamide (C20H18N2O3S), the dihedral angle between the central benzene ring and the amide group was measured at 24.1(3)°, and the angle between this ring and the tolyl aromatic ring was 68.2(16)° [1]. Ortho substitution is expected to further alter these torsional angles through steric and electronic effects, directly impacting the spatial presentation of the amide oxygen and the thiophene sulfone to the FABP4 binding pocket. This structural difference cannot be compensated by simple molar equivalence.

FABP4 inhibitor structure-activity relationship positional isomerism

Scaffold-Target Specificity: FABP4/5 Inhibition vs. BAZ2A/B Bromodomain Activity at Identical Molecular Formula

GSK2801 (CAS 1619994-68-1) shares the identical molecular formula C20H21NO4S with the target compound 863008-33-7, yet GSK2801 is a well-characterized BAZ2A/B bromodomain inhibitor (Kd = 136 nM for BAZ2B, Kd = 257 nM for BAZ2A) [1], while 863008-33-7 belongs to the non-annulated thiophenylamide class disclosed as FABP4/5 dual inhibitors in US Patent 9,353,102 B2 [2]. The differentiation arises from the core scaffold: GSK2801 contains a fused tricyclic system with a sulfone-substituted phenyl ring [1], whereas the target compound contains a 1,1-dioxido-2,3-dihydrothiophene ring linked via a single amide bond to a 2-ethoxybenzoyl group. This scaffold divergence results in mutually exclusive target engagement profiles.

target selectivity chemical probe bromodomain vs. FABP scaffold hopping

p-Tolyl vs. 4-Fluorophenyl N-Substituent Comparison: Physicochemical and Predicted Binding Divergence

The target compound 863008-33-7 carries a p-tolyl (4-methylphenyl) group on the amide nitrogen, while the direct analog CAS 863022-41-7 substitutes this with a 4-fluorophenyl group . The p-tolyl group (Hansch π = +0.56) is more lipophilic than 4-fluorophenyl (Hansch π ≈ +0.14), predicting differences in logP and FABP binding cavity desolvation energetics [1]. This substitution also removes the hydrogen-bond acceptor potential of fluorine, altering the interaction profile with the FABP4 binding site. In the broader FABP inhibitor patent landscape, differentiation between FABP4 (adipocyte) and FABP5 (epidermal) isoforms is sensitive to N-aryl substituent choice [2].

halogen substitution lipophilicity FABP binding pocket analog series

1,1-Dioxido-2,3-dihydrothiophene Sulfone Ring: A Non-Annulated Scaffold Differentiating from Fused Heterocyclic FABP Inhibitors

The target compound features a non-annulated 1,1-dioxido-2,3-dihydrothiophene sulfone ring—a scaffold explicitly claimed in US Patent 9,353,102 B2 for FABP4/5 inhibition [1]. This contrasts with other FABP inhibitor chemotypes such as HTS01037 (a thiophene-containing but structurally distinct FABP inhibitor, Ki ≈ 0.67 μM for adipocyte FABP) [2] and BMS-309403 (a biphenyl azolylalkanoic acid FABP4 inhibitor, Ki < 2 nM for FABP4) [3]. The non-annulated thiophene sulfone represents a distinct chemotype within the FABP inhibitor landscape, offering a different hydrogen-bonding and electrostatic profile from carboxylic-acid-containing inhibitors. The sulfone oxygens can serve as dual hydrogen-bond acceptors, a feature absent in simple thiophene or carboxylic acid scaffolds.

sulfone non-annulated thiophene FABP inhibitor scaffold chemical series

Purity Benchmarking: Typical Assay Specification for 863008-33-7 vs. Research-Grade Expectation

Vendor listings indicate a standard purity specification of ≥95% (HPLC) for research-grade supplies of 863008-33-7 . This is consistent with the typical purity threshold for non-GMP research compounds used in biochemical and cellular screening assays. For procurement decisions, users should verify the Certificate of Analysis (CoA) to confirm the actual batch purity, as impurities >5% may confound FABP binding assay results, particularly in fluorescence-based thermal shift or FP displacement assays where minor fluorescent impurities can produce artifacts . No pharmacopoeial monograph or certified reference standard exists for this compound.

compound purity quality control procurement specification HPLC

863008-33-7 Application Scenarios: Where This Compound Provides Differentiated Research Value


FABP4/5 Dual Inhibition Probe Development and SAR Expansion

Based on its classification within the non-annulated thiophenylamide FABP4/5 inhibitor series [1], 863008-33-7 is best deployed as a chemical starting point or SAR probe in FABP4/5 drug discovery programs. Its 2-ethoxy, p-tolyl substitution pattern provides a distinct vector for exploring N-aryl and benzamide substituent effects on FABP isoform selectivity, particularly when compared head-to-head with the 4-fluorophenyl analog (CAS 863022-41-7) or the 4-ethoxy positional isomer (CAS 852438-34-7) within the same assay platform . Researchers investigating metabolic disease, atherosclerosis, or cancer models where FABP4/5 dual inhibition is therapeutically relevant should use this compound in biochemical binding and displacement assays to establish SAR trends.

Negative Control or Counter-Screen Against BAZ2A/B Bromodomain Assays

Because 863008-33-7 shares the identical molecular formula (C20H21NO4S) with GSK2801—a validated BAZ2A/B bromodomain probe [1]—it can serve as a scaffold-specificity control in bromodomain screening campaigns. When screening compound libraries by molecular formula or mass spectrometry, 863008-33-7 can be used to confirm that observed biological activity is scaffold-dependent rather than driven by formula-wide properties. This application is particularly relevant for chemoproteomics and thermal proteome profiling experiments where target deconvolution requires structurally matched inactive or orthogonal controls.

Crystallographic and Biophysical Studies of FABP-Ligand Interactions

The compound's sulfone moiety provides strong anomalous scattering for sulfur SAD phasing in protein crystallography, while its multiple hydrogen-bond acceptor sites (amide carbonyl, sulfone oxygens, ethoxy oxygen) make it suitable for studying FABP4 binding thermodynamics via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) [1]. Structural biology groups should use co-crystallization or soaking experiments with recombinant FABP4 or FABP5 to resolve the binding mode of non-carboxylic acid FABP ligands, a chemotype underrepresented in public structural databases compared to carboxylate-containing FABP inhibitors.

Method Development for Differentiating Positional Isomers in Procurement Quality Control

Due to the existence of the 4-ethoxy positional isomer (CAS 852438-34-7) with identical molecular formula and mass [1], 863008-33-7 is well-suited as a test compound for developing and validating HPLC or UPLC-MS methods capable of resolving ortho- vs. para-ethoxy benzamide positional isomers. Analytical chemistry groups supporting medicinal chemistry procurement workflows can use this compound pair to establish retention time benchmarks and MS/MS fragmentation patterns that prevent isomer misassignment during incoming material verification.

Quote Request

Request a Quote for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(p-tolyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.